molecular formula C14H20ClNO B2667646 [(2-Butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride CAS No. 1052552-43-8

[(2-Butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2667646
CAS No.: 1052552-43-8
M. Wt: 253.77
InChI Key: PJGUYTBLUQVRRQ-UHFFFAOYSA-N
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Description

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C14H19NO·HCl. It is known for its unique structure, which includes a benzofuran ring, a butyl group, and a methylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride
  • (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride
  • (2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride

Uniqueness

(2-Butyl-1-benzofuran-3-yl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring structure, combined with the butyl and methylamine moieties, makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(2-butyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-3-4-8-14-12(10-15-2)11-7-5-6-9-13(11)16-14;/h5-7,9,15H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUYTBLUQVRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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